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molecular formula C12H9NO2 B8517376 5-(p-Methoxyphenyl)-2-furonitrile

5-(p-Methoxyphenyl)-2-furonitrile

Cat. No. B8517376
M. Wt: 199.20 g/mol
InChI Key: ZVFFZKFAFHOSDR-UHFFFAOYSA-N
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Patent
US03946049

Procedure details

A 500 ml three-necked flask equipped with stirrer, thermometer and reflux condenser was charged with 5-(p-methoxyphenyl)-2-furaldehyde oxime (28 g, 0.129 mole) and acetic anhydride (317 ml). This mixture was refluxed (138°) for 3 hours. After cooling to room temperature overnight, the green solution was poured into ice water (ca. 2l. ) with stirring. When the ice melted, the solid was collected by filtration, washed with water, and dried to give 26 g.
Name
5-(p-methoxyphenyl)-2-furaldehyde oxime
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
317 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[O:13][C:12]([CH:14]=[N:15]O)=[CH:11][CH:10]=2)=[CH:5][CH:4]=1.C(OC(=O)C)(=O)C>CCOCC>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[O:13][C:12]([C:14]#[N:15])=[CH:11][CH:10]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
5-(p-methoxyphenyl)-2-furaldehyde oxime
Quantity
28 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=CC=C(O1)C=NO
Name
Quantity
317 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 ml three-necked flask equipped with stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer and reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was refluxed (138°) for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 26 g

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)C1=CC=C(O1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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